hexane-1,6-diamine;dihydrobromide
Overview
Description
hexane-1,6-diamine;dihydrobromide is a chemical compound with the molecular formula C6H16N2·2HBr. It is a derivative of 1,6-hexanediamine, where the diamine is combined with two equivalents of hydrobromic acid. This compound is commonly used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Hexanediamine can be synthesized through the hydrogenation of adiponitrile over a nickel catalyst under flow conditions . This method involves the reduction of adiponitrile using hydrogen gas in the presence of a nickel catalyst, resulting in the formation of 1,6-hexanediamine.
Industrial Production Methods: The industrial production of 1,6-hexanediamine typically involves the hydrogenation of adiponitrile. This process is carried out under high pressure and temperature conditions, using catalysts such as nickel, cobalt, or Raney nickel . The resulting 1,6-hexanediamine is then reacted with hydrobromic acid to form 1,6-hexanediamine, hydrobromide (1:2).
Chemical Reactions Analysis
Types of Reactions: hexane-1,6-diamine;dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexanediamine derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: The bromide ions can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed:
Oxidation: Hexanediamine derivatives.
Reduction: Primary amines.
Substitution: Various substituted hexanediamine compounds.
Scientific Research Applications
hexane-1,6-diamine;dihydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of polymers, such as nylon 6,6 and other polyamides.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,6-hexanediamine, hydrobromide (1:2) involves its interaction with various molecular targets and pathways. As a diamine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability . Additionally, the compound may interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
1,6-Hexanediamine: The parent compound, which lacks the hydrobromide component.
1,4-Diaminobutane: A shorter-chain diamine with similar reactivity.
Ethylenediamine: A smaller diamine with two amine groups separated by two carbon atoms.
Uniqueness: hexane-1,6-diamine;dihydrobromide is unique due to its specific combination of 1,6-hexanediamine with hydrobromic acid, which imparts distinct reactivity and stability properties. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation .
Properties
IUPAC Name |
hexane-1,6-diamine;dihydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2BrH/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYPBULLQGGYPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCN.Br.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947662 | |
Record name | Hexane-1,6-diamine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24731-81-5 | |
Record name | Hexane-1,6-diamine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexamethylenediammonium dibromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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